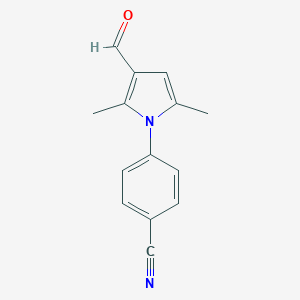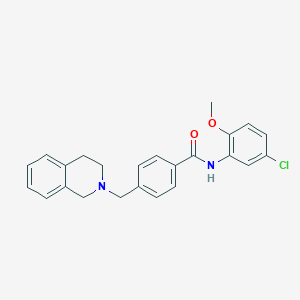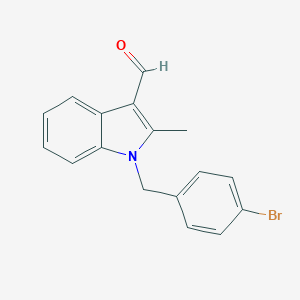
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
説明
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, also known as 4-FDBN, is a novel small-molecule drug candidate that has recently been developed for use in scientific research. 4-FDBN has been shown to possess a variety of interesting and potentially useful biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. 4-FDBN has been studied in both in vitro and in vivo models, and has been found to be a promising candidate for further research.
科学的研究の応用
Antimicrobial Agents
Description: Hublikar et al. (2019) synthesized a series of novel pyrrole derivatives, including compounds similar to 4-FDBN. These derivatives showed significant antibacterial and antifungal activity due to the presence of a heterocyclic ring. Such compounds hold promise as potential antimicrobial agents .
Spectroscopy and Molecular Interaction Studies
Description: Singh et al. (2013) conducted a study on a novel hydrazide-hydrazone of pyrrole (related to 4-FDBN). They characterized the product using various spectroscopy methods and quantum chemical calculations. Insights from these studies contribute to understanding the properties and applications of such compounds in molecular interaction studies .
Synthesis and Evaluation
Description: Researchers have synthesized related pyrrole derivatives and evaluated their biological activities. While specific studies on 4-FDBN are limited, its structural similarity to other pyrrole compounds suggests potential applications in drug discovery and development .
作用機序
Target of Action
It is known that pyrrole-containing compounds, such as this one, have a diverse range of biological activities . They are found in many natural products and marketed drugs, and are known to have properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
Mode of Action
It is known that the compound is synthesized via the condensation of 3-aminobenzonitrile with 2,5-hexanedione, followed by the introduction of an aldehyde group at the 3-position on the pyrrole ring . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that pyrrole-containing compounds can affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. For instance, the compound’s dust may irritate the eyes and respiratory tract, so appropriate protective equipment should be worn when handling it . It should be stored and handled away from oxidizing agents to prevent fires and explosions . Adequate ventilation should be provided to avoid inhalation of its vapors .
特性
IUPAC Name |
4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-7-13(9-17)11(2)16(10)14-5-3-12(8-15)4-6-14/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQCNIOZJETFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-bromophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B422434.png)

![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B422437.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B422439.png)
![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B422440.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B422441.png)
![N-cyclohexyl-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B422443.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B422444.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B422445.png)


![1-[4-({5-nitropyridin-2-yl}oxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B422449.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B422452.png)
![4-(4-bromophenyl)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B422453.png)